Product packaging for avrBs3 protein(Cat. No.:CAS No. 125581-25-1)

avrBs3 protein

Cat. No.: B1178424
CAS No.: 125581-25-1
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Description

The AvrBs3 protein is a transcription activator-like effector (TALE) originating from the Gram-negative bacterium Xanthomonas campestris pv. vesicatoria . It is delivered into plant cells via the bacterial type III secretion system (T3SS), where it localizes to the nucleus and functions as a sequence-specific DNA-binding protein and transcriptional activator . Its molecular activity is mediated by a central domain of nearly identical 34-amino acid repeats, where two variable residues per repeat (the Repeat Variable Diresidue, or RVD) specify binding to a single base pair in the target DNA sequence according to a modular code . This simple code allows AvrBs3, and engineered TALEs based on its scaffold, to be targeted to specific DNA sequences of interest for applications in synthetic biology and genome editing . In susceptible pepper plants, AvrBs3 induces the expression of plant genes, such as UPA20 , leading to host cell enlargement (hypertrophy) . In resistant plants carrying the Bs3 resistance gene, recognition of AvrBs3 occurs in the nucleus and triggers a defense response . This makes the protein an invaluable model for studying gene-for-gene interactions in plant immunity. The protein's structure in complex with DNA has been elucidated, providing detailed insights into its DNA recognition mechanism, including the initial thymine recognition . For researchers, the this compound is an essential tool for investigating the molecular mechanisms of bacterial pathogenesis, host-pathogen interactions, and for developing novel DNA-targeting technologies. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125581-25-1

Molecular Formula

C9H11N5O3

Synonyms

avrBs3 protein

Origin of Product

United States

Molecular Architecture and Domain Functionality of Avrbs3 Protein

Conserved Tripartite Domain Organization of AvrBs3 Protein

Like other members of the TAL effector family, AvrBs3 exhibits a highly conserved tripartite domain structure. plos.orgsemanticscholar.org This organization consists of three distinct functional regions: an N-terminal region (NTR), a central repeat region (CRR), and a C-terminal region (CTR). nih.govscispace.comsemanticscholar.org

N-Terminal Region (NTR): This region is located at the beginning of the protein sequence and is primarily responsible for the protein's export from the bacterium and translocation into the host plant cell. uniprot.org It contains the necessary signals for recognition and transport by the bacterial Type III Secretion System. nih.gov

Central Repeat Region (CRR): This is the most notable feature of AvrBs3 and its relatives. It is composed of a variable number of tandemly arranged, nearly identical repeats, which function as the DNA-binding domain. plos.orgscispace.com In the archetypal AvrBs3, this region consists of 17.5 repeats. semanticscholar.org This domain confers the specificity for binding to target DNA sequences in the plant's genome. scispace.com

C-Terminal Region (CTR): The end portion of the protein contains crucial elements for its function once inside the plant cell nucleus. nih.gov This region harbors nuclear localization signals (NLSs) that direct the protein to the nucleus, and an acidic activation domain (AAD) that is required to activate the transcription of target plant genes. nih.govscispace.com

This modular architecture allows for a division of labor, where each domain performs a specific role in the protein's journey from the bacterium to the host cell nucleus and its subsequent manipulation of the host's transcriptional machinery.

N-Terminal Region: Determinants for Type III Secretion and Plant Cell Translocation of this compound

The N-terminal region (NTR) of AvrBs3 is essential for its delivery from the bacterial cytoplasm into the host plant cell, a critical first step for its function. This region contains specific signals that are recognized by the bacterium's Type III Secretion System (T3SS).

Identification and Characterization of T3S and Translocation Signals

The signals that govern the secretion and translocation of AvrBs3 are located within the N-terminal part of the protein. plos.org These signals are not defined by a strictly conserved amino acid sequence but rather by specific compositional patterns. plos.org Research has pinpointed distinct segments within the NTR that are responsible for different stages of delivery.

Studies involving deletion mutants and reporter fusion proteins have precisely mapped these signals. The initial Type III Secretion (T3S) signal , which targets the protein to the secretion apparatus, has been localized to the first 10 amino acids of the this compound. plos.org Following secretion, a functional translocation signal , required for the protein to cross the plant cell membrane, is contained within the N-terminal 50 amino acids . plos.org Further investigations have revealed that a minimal translocation signal exists within the first 30 amino acids, and an additional region between amino acids 64 and 152 can also promote translocation. plos.org

Localization of Secretion and Translocation Signals in the AvrBs3 N-Terminal Region
Amino Acid RegionFunctionReference
1-10Type III Secretion (T3S) Signal plos.org
1-30Minimal Translocation Signal plos.org
1-50Primary Translocation Signal plos.org
64-152Additional Translocation-Promoting Region plos.org

Role of N-terminal Amino Acids in this compound Delivery

The delivery of AvrBs3 is a regulated process. The N-terminal 10-30 amino acids are sufficient to target a reporter protein for secretion. plos.org This process can occur even in the absence of the T3S chaperone HpaB, although HpaB is required for the efficient secretion of the full-length this compound. plos.org This suggests a complex regulatory mechanism where different parts of the N-terminus may interact with components of the secretion machinery at different stages. Interestingly, AvrBs3 can enter plant cells even without a functional translocon, the pore-forming structure in the plant plasma membrane, suggesting alternative or early-stage delivery pathways. plos.org

Central Repeat Region: The Core DNA-Binding Domain of this compound

The central region of AvrBs3 is its most defining feature and is the source of its remarkable specificity as a transcription factor. This domain is responsible for recognizing and binding to specific DNA sequences within the promoters of host plant genes.

Repeat Variable Diresidues (RVDs) and Their Role in DNA Sequence Specificity of this compound

The key to the DNA-binding specificity of AvrBs3 lies within each 34-amino acid repeat at positions 12 and 13. semanticscholar.org These two hypervariable positions are known as the Repeat Variable Diresidue (RVD) . semanticscholar.orgwikipedia.org The specific pair of amino acids at these positions determines which nucleotide (A, C, G, or T) that repeat will recognize in the target DNA sequence. semanticscholar.org

This creates a simple and direct "one-repeat-to-one-base" recognition code. nih.gov By assembling a specific sequence of RVDs, the protein can be programmed to target a unique DNA sequence. For example, the RVD 'NI' preferentially binds to Adenine (A), 'HD' to Cytosine (C), 'NG' to Thymine (B56734) (T), and 'NN' to Guanine (G) or Adenine (A). semanticscholar.org This predictable code has been foundational for the development of genome editing tools like TALENs. uniprot.orgwikipedia.org

The TALE RVD-to-Nucleotide Recognition Code
RVD (Amino Acids at positions 12 & 13)Recognized DNA BaseReference
NI (Asparagine, Isoleucine)A (Adenine) semanticscholar.org
HD (Histidine, Aspartic Acid)C (Cytosine) semanticscholar.org
NG (Asparagine, Glycine)T (Thymine) semanticscholar.org
NN (Asparagine, Asparagine)G (Guanine) or A (Adenine) semanticscholar.org

Contribution of Conserved Cysteine Residues to this compound Structure and Function

Within the central repeat domain of the this compound, each of the 34-amino acid repeats contains a highly conserved cysteine residue at position 30. researchgate.netfrontiersin.org This residue is located in the second alpha-helix of the repeat, near an outer loop that is exposed to the solvent and oriented away from the DNA molecule. researchgate.netfrontiersin.org Research has demonstrated that these cysteine residues are indispensable for the gene-inducing activity of AvrBs3 in planta. researchgate.net

Dimerization Properties of this compound via the Repeat Region

The this compound exhibits the ability to form homodimers, a process that is mediated by its central repeat region. nih.govresearchgate.net This self-interaction occurs within the plant cell cytoplasm, preceding the protein's import into the nucleus. researchgate.netnih.gov Yeast two-hybrid systems and GST pull-down assays have confirmed that this interaction is direct and does not require the presence of other plant proteins. researchgate.net

The mechanism of dimerization is linked to the conserved cysteine residues found within each repeat. researchgate.netnih.gov In vitro studies show that these cysteines can form disulfide bridges, which are instrumental in holding the AvrBs3 complexes together. researchgate.netfrontiersin.org The treatment of purified this compound with reducing agents like dithiothreitol (B142953) (DTT) results in the complete dissociation of these dimers into monomers, supporting the role of disulfide bonds in this interaction. nih.gov

Interestingly, while dimerization is a common characteristic of many transcriptional regulators, for AvrBs3, it appears to be a regulatory mechanism that inhibits its primary function. researchgate.net The dimeric form of AvrBs3 has a negatively affected affinity for DNA binding. researchgate.netfrontiersin.org It is the monomeric form of the protein that actively binds to the target DNA within the plant cell nucleus to initiate transcription. researchgate.netfrontiersin.org This suggests a model where dimerization in the cytoplasm may serve as a control mechanism, with the subsequent dissociation into monomers being a prerequisite for its transcriptional activity.

Table 1: Functional Roles of Key Residues and Regions in AvrBs3

Feature Location Function Key Findings Citation
Conserved Cysteine Position 30 of each 34-aa repeat Protein plasticity, Disulfide bond formation Essential for gene-inducing activity and conformational changes during DNA binding. Substitution abolishes function. researchgate.netfrontiersin.org
Central Repeat Region Central part of the protein Dimerization, DNA Binding Mediates homodimerization in the cytoplasm. Monomeric form binds to DNA. nih.govresearchgate.net

C-Terminal Region: Nuclear Targeting and Transcriptional Activation Functions of this compound

The C-terminal region of the this compound is a critical hub of activity, housing the molecular machinery required for its localization to the plant cell nucleus and the subsequent activation of target gene transcription. plos.org This region contains two key functional domains: the Nuclear Localization Signals (NLSs) and an Acidic Activation Domain (AAD), both of which are essential for the protein's role as a transcriptional effector. researchgate.netplos.org

Nuclear Localization Signals (NLSs) and Plant Nuclear Import of this compound

For AvrBs3 to function as a transcription factor, it must first gain entry into the plant cell nucleus. This translocation is mediated by specific Nuclear Localization Signals (NLSs) located within its C-terminal domain. frontiersin.orgresearchgate.net Research has identified multiple functional NLSs in this region that are indispensable for its activity. researchgate.netresearchgate.net The presence of at least one intact NLS is required for the protein to induce a hypersensitive response in resistant plants. researchgate.net

The nuclear import process involves the host's cellular machinery. The NLSs of AvrBs3 interact directly with importin-α proteins from the host plant. nih.gov Importin-α is a key component of the nuclear import pathway, acting as an adapter protein that recognizes and binds to NLS-containing cargo in the cytoplasm and facilitates its transport into the nucleus. nih.gov Experiments using AvrBs3 variants with deleted NLSs (AvrBs3ΔNLS) fused to a green fluorescent protein (GFP) have shown that these mutant proteins remain localized in the cytoplasm. nih.gov However, when co-expressed with the wild-type this compound, the AvrBs3ΔNLS-GFP fusion is imported into the nucleus, a phenomenon attributed to the dimerization of the two proteins in the cytoplasm prior to import. researchgate.netnih.gov

Acidic Activation Domain (AAD) and its Necessity for this compound Transcriptional Activity

Once inside the nucleus, the this compound utilizes its Acidic Activation Domain (AAD), also located in the C-terminus, to activate the transcription of target plant genes. frontiersin.orgnih.gov This domain is characterized by a high proportion of acidic amino acid residues and is a hallmark of many eukaryotic transcription factors. The AAD is absolutely essential for the function of AvrBs3; its deletion renders the protein incapable of inducing both the hypersensitive response in resistant plants and hypertrophy (cell enlargement) in susceptible plants. nih.govscispace.com

The necessity of the AAD highlights its central role in recruiting the host's transcriptional machinery to the promoter of target genes. scispace.com The function of this domain is modular and transferable. In experimental setups, the native AAD of AvrBs3 has been successfully replaced with the AAD from the Herpes simplex virus protein VP16, with the resulting chimeric protein retaining its ability to induce a hypersensitive response. nih.gov This demonstrates that the primary role of the AAD is to provide a transcriptional activation surface, a function that is conserved across different biological systems. The modulation of host gene expression, which underlies the physiological effects of AvrBs3 infection, is therefore directly dependent on the activity of this C-terminal acidic domain. frontiersin.orgscispace.com

Table 2: C-Terminal Functional Domains of this compound

Domain Location Function Mechanism Citation
Nuclear Localization Signals (NLSs) C-Terminal Region Nuclear Import Interact with host importin-α proteins to facilitate transport from the cytoplasm into the nucleus. nih.govresearchgate.net
Acidic Activation Domain (AAD) C-Terminal Region Transcriptional Activation Recruits host transcriptional machinery to activate target gene expression. Essential for all downstream effects. frontiersin.orgnih.govscispace.com

Mechanistic Insights into Avrbs3 Protein S Action As a Trans Kingdom Transcription Factor

Pathogen-Mediated Delivery and Intracellular Recognition of AvrBs3 Protein

The journey of AvrBs3 from the bacterium to the plant cell nucleus is a highly regulated process involving specialized secretion systems and host cellular machinery.

Type III Secretion System-Dependent Translocation Dynamics of this compound

Xanthomonas campestris pv. vesicatoria employs a type III secretion system (T3SS) to directly inject effector proteins, including AvrBs3, into the cytoplasm of plant cells. frontiersin.orgnih.govresearchgate.net This process is essential for bacterial pathogenicity. frontiersin.org The N-terminal region of AvrBs3 contains the necessary signals for its secretion and translocation. frontiersin.orgnih.govresearchgate.net Specifically, the first 10 amino acids are crucial for T3S-dependent secretion, while the initial 50 amino acids are required for translocation into the plant cell. frontiersin.org Deletion of these N-terminal regions prevents the protein from being secreted and detected within the host cell. nih.gov The translocation process is also dependent on the putative translocator protein HrpF. nih.govresearchgate.net Immunocytochemical studies have directly demonstrated the presence of AvrBs3 inside the nuclei of infected pepper leaves as early as four hours after infection, a process contingent on a functional T3SS. nih.govresearchgate.net

Cytoplasmic Dimerization and Nuclear Import Pathways of this compound

Upon entering the plant cell cytoplasm, AvrBs3 proteins form homodimers. researchgate.netnih.gov This dimerization event occurs prior to nuclear import and is mediated by the central repeat region of the protein. researchgate.netnih.gov Studies using yeast two-hybrid systems and GST pull-down assays have confirmed that this self-interaction is independent of any plant proteins. nih.gov The formation of these dimers is facilitated by disulfide bonds, as treatment with reducing agents like dithiothreitol (B142953) (DTT) leads to the dissociation of the complexes into monomers. plos.org Each repeat in the this compound contains a conserved cysteine residue at position 30, which is thought to be involved in forming these intermolecular disulfide bridges. plos.org

The import of the AvrBs3 dimer into the nucleus is an active process guided by nuclear localization signals (NLSs) located in the C-terminal region of the protein. nih.govnih.govnih.gov AvrBs3 contains multiple NLSs that are essential for its nuclear localization and subsequent activity. nih.govresearchgate.net These NLSs are recognized by the host's importin-α proteins, which act as adaptors to the nuclear import machinery. uniprot.orgconicet.gov.ar Specifically, AvrBs3 has been shown to interact with plant importin-α1 and importin-α2. uniprot.org The necessity of these NLSs is highlighted by the finding that their deletion abolishes the nuclear localization of AvrBs3. nih.gov Interestingly, a mutant AvrBs3 lacking its NLSs can still be imported into the nucleus if co-expressed with the wild-type protein, providing further evidence for dimerization occurring in the cytoplasm before nuclear entry. researchgate.netnih.gov

Direct DNA Binding and Transcriptional Activation by this compound

Once inside the nucleus, AvrBs3 acts as a transcription factor, directly binding to the promoters of specific plant genes and activating their expression. uniprot.org

Recognition of Effector Binding Elements (EBEs) or UPA-boxes in Plant Promoters

AvrBs3 recognizes and binds to specific DNA sequences in the promoters of target plant genes, known as Effector Binding Elements (EBEs) or UPA-boxes (up-regulated by AvrBs3). nih.govpnas.orgtandfonline.com The central repeat domain of AvrBs3 is responsible for this sequence-specific DNA binding. scispace.comtandfonline.com This domain consists of 17.5 tandem repeats of 34 amino acids each. plos.orgresearchgate.net The specificity of DNA recognition is determined by the amino acids at positions 12 and 13 of each repeat, referred to as the repeat variable di-residue (RVD). nih.govsemanticscholar.org A "one-repeat-to-one-base-pair" code dictates this interaction, where a specific RVD recognizes a particular nucleotide in the target DNA sequence. plos.orgtandfonline.com For instance, the RVDs HD, NI, NG, and NN preferentially bind to cytosine, adenine, thymine (B56734), and guanine/adenine, respectively. nih.gov The array of repeats in AvrBs3 binds to a continuous DNA sequence, with the N-terminal repeats corresponding to the 5' end and the C-terminal repeats to the 3' end of the UPA-box. nwafu.edu.cn DNase I footprint analyses have confirmed that the UPA-box is the central region protected by AvrBs3 upon binding. nih.gov

This compound-Mediated Induction of Plant Gene Expression

The binding of AvrBs3 to a UPA-box in a plant promoter leads to the activation of that gene's transcription. scispace.comuniprot.org This transcriptional activation is dependent on an acidic activation domain (AAD) located at the C-terminus of the this compound. scispace.comnih.gov The AAD is crucial for the protein's function, and its deletion renders AvrBs3 inactive. scispace.com In susceptible plants, AvrBs3 induces the expression of genes that lead to hypertrophy, a condition characterized by cell enlargement. scispace.comuniprot.org One such target is the UPA20 gene, which encodes a bHLH transcription factor involved in regulating cell size. plos.org Other induced genes include those with homology to auxin-induced genes and expansins, which are also implicated in cell enlargement. scispace.comuniprot.org In resistant pepper plants carrying the Bs3 resistance gene, AvrBs3 directly induces the expression of Bs3, which in turn triggers a hypersensitive response (HR), a form of programmed cell death that limits pathogen spread. frontiersin.orguniprot.org

Plant Interaction Type AvrBs3 Target Gene Resulting Phenotype
Susceptible Pepper/TomatoVirulenceUPA20 and other cell enlargement genesHypertrophy (cell enlargement)
Resistant PepperAvirulenceBs3 resistance geneHypersensitive Response (HR)

Specificity of this compound-DNA Interactions

The specificity of the interaction between the this compound and its DNA targets is a finely tuned process, primarily dictated by a "one-repeat-to-one-base pair" recognition mechanism. plos.org This interaction is mediated by the central repeat domain (CRD) of the this compound, which is composed of a series of tandemly arranged, typically 34-amino acid repeats. plos.orgtandfonline.comsemanticscholar.orgnih.gov The specificity of this binding is crucial for its function as a transcription factor in plant cells. uniprot.org

At the heart of this specificity are the hypervariable amino acid residues at positions 12 and 13 of each repeat, collectively known as the repeat-variable di-residue (RVD). plos.orgcsic.es The specific combination of amino acids in the RVD determines which DNA base is recognized by that particular repeat. pnas.org This direct code between the RVDs and the target DNA sequence allows AvrBs3 to bind to a conserved element found in the promoter region of its target genes, known as the UPA (up-regulated by AvrBs3) box. tandfonline.comnih.govoup.com DNase I footprint analyses have confirmed that the UPA box is the central region protected by AvrBs3 upon binding. nih.gov

Structural studies, including the crystal structure of AvrBs3 in complex with its target DNA, have provided detailed molecular insights into this interaction. iucr.orgrcsb.org These studies reveal how the tandem repeats form a right-handed superhelical structure that wraps around the DNA major groove, allowing the RVDs to make direct contact with the DNA bases. cuni.cz

A notable feature of natural TALE target sequences is the frequent presence of a thymine (T) at the position immediately preceding the RVD-specified sequence, often referred to as position zero (T0). semanticscholar.orgnih.gov While AvrBs3 shows a preference for T0, it is not an absolute requirement, suggesting a degree of flexibility in the recognition of the initial nucleotide. semanticscholar.orgiucr.orgrcsb.org This flexibility can be influenced by the RVD of the first repeat and the total number of repeats. semanticscholar.org

Table 1: Canonical Repeat-Variable Di-residue (RVD) - DNA Base Recognition Code

RVD Recognized DNA Base(s)
NI Adenine (A)
HD Cytosine (C)
NG Thymine (T)
NK Guanine (G)
NN Guanine (G) or Adenine (A)
NS Adenine (A), Cytosine (C), Guanine (G), or Thymine (T)

Data sourced from multiple studies on TALE-DNA interactions. oup.comcuni.cznih.gov

Research has also explored the impact of non-canonical RVDs on binding specificity, with the aim of improving target discrimination. nih.gov Furthermore, deletion derivatives of AvrBs3, such as AvrBs3Δrep16 which is missing four repeats, have been shown to recognize mutated UPA boxes, highlighting the adaptability of the TALE-DNA recognition system. nih.govnih.gov This selective promoter binding is the fundamental basis for promoter activation specificity. oup.comnih.gov The binding affinity and thermodynamic properties of the AvrBs3-DNA interaction have been quantified, providing a deeper understanding of the stability and specificity of the complex. iucr.orgrcsb.orgresearchgate.net

Roles of Avrbs3 Protein in Modulating Plant Responses to Xanthomonas Infection

AvrBs3 Protein as a Virulence Factor in Susceptible Host Plants

In susceptible host plants that lack cognate resistance genes, AvrBs3 acts as a virulence factor, promoting bacterial growth and disease symptom development. scispace.compnas.orgnih.gov This is achieved by the activation of host susceptibility (S) genes, which facilitate the pathogen's lifestyle. pnas.orgcuni.cz

Induction of Cell Hypertrophy in Mesophyll Tissue by this compound

One notable symptom induced by AvrBs3 in susceptible plants is the hypertrophy, or enlargement, of mesophyll cells. scispace.comresearchgate.netresearchgate.netapsnet.org This leads to the formation of pustules on the leaf surface in some susceptible species like pepper. scispace.com Transient expression of avrBs3 in susceptible pepper, tomato, tobacco, and potato plants has been shown to induce this hypertrophic phenotype. scispace.comapsnet.org The induction of hypertrophy is dependent on the repeat region, nuclear localization signals, and the acidic activation domain of AvrBs3, highlighting its mechanism as a transcriptional modulator within the host nucleus. scispace.comresearchgate.netapsnet.org

This compound-Mediated Activation of Host Susceptibility (S) Genes

AvrBs3 functions as a transcriptional activator, directly binding to specific DNA sequences, known as UPA (upregulated by AvrBs3) boxes, in the promoters of host S genes to induce their expression. uniprot.orgnih.govcuni.cz This activation is crucial for the development of disease symptoms.

Regulation of Auxin-Induced and Expansin-Like Genes by this compound

Research has identified several host genes that are transcriptionally activated by AvrBs3 in a manner dependent on its acidic activation domain. scispace.comresearchgate.netapsnet.org Among these are genes homologous to auxin-induced genes (such as SAUR genes) and expansin-like genes. scispace.comuniprot.orgresearchgate.netapsnet.org These genes are known to play roles in cell enlargement and expansion, which aligns with the observed hypertrophy phenotype induced by AvrBs3. scispace.comresearchgate.netapsnet.org The activation of these genes suggests that AvrBs3 manipulates host hormone pathways and cell wall modification processes to favor bacterial colonization and proliferation. oup.com

Role of UPA20 Transcription Factor in this compound-Induced Phenotypes

The transcription factor UPA20 is a key host gene targeted and activated by AvrBs3 in susceptible plants. plos.orguniprot.orgcuni.czresearchgate.net UPA20 is considered a master regulator of cell size, and its AvrBs3-mediated induction is thought to be a primary driver of mesophyll cell hypertrophy. plos.orguniprot.orgcuni.cz The repeat domain of AvrBs3 specifically interacts with a corresponding UPA box in the promoter of the UPA20 gene, leading to its activation. pnas.orgcuni.cz

This compound as an Avirulence Determinant in Resistant Host Plants

In resistant host plants carrying specific resistance (R) genes, AvrBs3 acts as an avirulence determinant. scispace.compnas.orgapsnet.org This means that its presence is recognized by the plant, triggering a strong defense response that limits pathogen growth and prevents disease development. scispace.compnas.orgnih.gov

Recognition of this compound by Cognate Plant Resistance (R) Genes (e.g., Bs3)

The recognition of AvrBs3 in resistant plants is mediated by specific plant R genes, such as the Bs3 gene in pepper. scispace.compnas.orgresearchgate.netnih.gov The Bs3 gene product recognizes AvrBs3 inside the plant cell, specifically within the nucleus, as AvrBs3 requires its nuclear localization signals for recognition. researchgate.netuniprot.orgnih.gov

The recognition mechanism involves the direct binding of the this compound to a specific DNA sequence (an UPA box) located in the promoter of the Bs3 resistance gene. pnas.orgnih.govoup.com This binding event triggers the transcriptional activation of the Bs3 gene. pnas.orguniprot.orgnih.gov The expression of the Bs3 gene product then leads to the induction of a hypersensitive response (HR), a form of programmed cell death at the site of infection that restricts the spread of the pathogen. scispace.compnas.orguniprot.orgnih.govnih.gov This mechanism represents a "gene-for-gene" interaction, where a specific bacterial avirulence protein is recognized by a corresponding plant resistance protein. apsnet.org

Research has shown that the specificity of AvrBs3 recognition by Bs3 is determined by the repeat region of AvrBs3 and the corresponding UPA box sequence in the Bs3 promoter. scispace.compnas.orgresearchgate.netnih.govoup.com Allelic variants of Bs3, such as Bs3-E, can recognize modified versions of AvrBs3 (e.g., AvrBs3Δrep16) that have alterations in their repeat regions, further demonstrating the precise interaction between the effector's repeat domain and the R gene promoter. pnas.orgnih.gov

Summary of this compound Activities

The this compound is a critical effector molecule deployed by Xanthomonas species to manipulate host plant processes. Its ability to function as a transcription factor within the plant nucleus allows it to activate specific host genes, leading to contrasting outcomes in susceptible versus resistant plants. In susceptible hosts, the induction of genes involved in cell expansion and growth, such as auxin-induced genes, expansins, and the transcription factor UPA20, promotes cell hypertrophy and facilitates disease. In resistant hosts carrying the Bs3 gene, AvrBs3's binding to the Bs3 promoter triggers the activation of this resistance gene, leading to a hypersensitive response that halts pathogen progression.

Data Tables

Below is a summary of key AvrBs3-induced host genes discussed:

Host Gene CategoryExamples/Specific Genes MentionedRole in Susceptible PlantsReference(s)
Auxin-induced genesSAUR-like genesInvolved in cell enlargement/expansion scispace.comuniprot.orgresearchgate.netapsnet.orgoup.com
Expansin-like genesAlpha-expansinsInvolved in cell wall loosening and expansion scispace.comuniprot.orgresearchgate.netapsnet.orgoup.com
Transcription FactorsUPA20Master regulator of cell size, promotes hypertrophy plos.orgpnas.orguniprot.orgcuni.czresearchgate.net
Other UPA genesPectate lyase, Anthocyanidin glucoside rhamnosyl transferaseInvolved in various processes, potentially related to cell wall modification or symptom development uniprot.org
Resistance (R) Genes (in resistant plants)Bs3Triggers hypersensitive response upon AvrBs3 recognition scispace.compnas.orguniprot.orgnih.govnih.govoup.com

Detailed Research Findings

Studies using cDNA-amplified fragment length polymorphism (cDNA-AFLP) in pepper plants identified thirteen AvrBs3-induced transcripts, including those homologous to auxin-induced and expansin-like genes, supporting the link between AvrBs3 and cell enlargement. scispace.comresearchgate.netapsnet.org

Transient expression assays in various plant species, including tobacco and potato, demonstrated that AvrBs3 alone is sufficient to induce cell hypertrophy, confirming its direct role in this phenotype. scispace.comapsnet.org

Mutational analysis of AvrBs3 revealed that its repeat region, NLSs, and AAD are all essential for the induction of hypertrophy, indicating that its function as a nuclear-localized transcriptional activator is key to this virulence activity. scispace.comresearchgate.netapsnet.org

Genetic and molecular studies have pinpointed the interaction between the AvrBs3 repeat domain and specific DNA sequences (UPA boxes) in the promoters of host genes, including UPA20 and Bs3, as the basis for its transcriptional activation activity and the resulting susceptible or resistant phenotypes. plos.orgpnas.orguniprot.orgnih.govcuni.cznih.govoup.com

Experiments involving transient expression of avrBs3 in pepper lines carrying the Bs3 gene demonstrated that recognition and the subsequent hypersensitive response occur inside the plant cell and require the nuclear localization signals of AvrBs3. researchgate.netnih.gov

This compound-Dependent Transcriptional Activation of Executor R Genes (e.g., Bs3)

AvrBs3's primary mode of action within the plant cell is the transcriptional activation of host genes. In resistant plants carrying the Bs3 resistance gene, AvrBs3 binds to a specific DNA sequence in the Bs3 promoter, known as the Effector Binding Element (EBE) or UPA box, thereby activating Bs3 expression researchgate.netnih.govnih.govoup.comresearchgate.netnih.gov. The Bs3 gene is considered an "executor" R gene because its product, the Bs3 protein, is not directly involved in recognizing AvrBs3 but rather in executing the defense response upon its activation by AvrBs3 nih.govpnas.orgfrontiersin.org. This mechanism represents a plant immune strategy that exploits the pathogen's own virulence mechanism (transcriptional activation) to trigger defense nih.govpnas.org.

Hypersensitive Response (HR) Induction by this compound in Resistant Plants

The transcriptional activation of Bs3 by AvrBs3 in resistant pepper plants leads to the induction of a hypersensitive response (HR) frontiersin.orguniprot.orgembopress.orgbspp.org.ukscispace.com. The HR is characterized by rapid, localized cell death at the site of infection, which is thought to restrict bacterial multiplication and prevent the spread of the pathogen frontiersin.orgbspp.org.ukscispace.com.

Role of Bs3 Flavin Monooxygenase in this compound-Triggered Cell Death

The Bs3 gene encodes a protein homologous to flavin monooxygenases (FMOs) nih.govfrontiersin.orgbiorxiv.orgoup.com. Studies suggest that the enzymatic activity of the Bs3 flavin monooxygenase is crucial for triggering the HR oup.com. While FMOs are known to produce hydrogen peroxide (H₂O₂) and are involved in various metabolic processes, including auxin biosynthesis, the precise mechanism by which Bs3 triggers cell death is still under investigation biorxiv.orgoup.comresearchgate.netplos.org. Targeted mutagenesis of predicted cofactor binding sites in Bs3 has shown that its enzymatic activity is necessary for HR induction oup.com.

Reactive Oxygen Species Production in this compound-Mediated Immunity

Reactive Oxygen Species (ROS) production is an early and hallmark event in plant immune responses, including the HR biorxiv.orgmdpi.comresearchgate.netbiotech-spain.com. Histochemical staining of infected pepper leaves and studies using redox-sensitive reporters have indicated that the Bs3-dependent HR correlates with a local increase in H₂O₂ levels in planta biorxiv.orgbiorxiv.org. In vitro studies with recombinant Bs3 protein have confirmed its NADPH oxidase activity, which can produce H₂O₂ biorxiv.orgresearchgate.netbiorxiv.org. However, research with a Bs3 mutant derivative exhibiting elevated NADPH oxidase activity showed increased H₂O₂ production but failed to trigger HR, suggesting that H₂O₂ alone produced by Bs3 might not be sufficient to trigger cell death and that Bs3 may convert an unknown substrate to induce HR biorxiv.orgplos.orgbiorxiv.org.

Comparative Analysis of this compound Specificity Across Plant Genotypes and Resistance Alleles

The specificity of AvrBs3's interaction with plant resistance mechanisms is influenced by variations in both the plant genotype and the specific resistance alleles present.

Differential Recognition of this compound and its Derivatives by Bs3 and Bs3-E Alleles

The pepper Bs3 gene has allelic variants, such as Bs3-E, which mediate recognition of AvrBs3 or its derivatives differently uniprot.orgnih.govnih.govoup.comresearchgate.net. Recognition specificity is determined by the promoter regions of Bs3 and Bs3-E, specifically within the UPA box researchgate.netnih.govnih.govoup.com. AvrBs3 specifically binds to and activates the Bs3 promoter, while a mutated AvrBs3 derivative missing certain repeats (AvrBs3Δrep16) can induce the expression of Bs3-E, an allele with a modified promoter containing a 13-bp insertion in the UPA box uniprot.orgnih.govnih.govoup.comfrontiersin.orgnih.gov. This demonstrates how subtle differences in the EBE sequence can lead to differential recognition by AvrBs3 and its variants.

Interspecific and Intraspecific Variations in Plant Response to this compound and Homologs (e.g., AvrBs4, Hax proteins)

AvrBs3 is the archetype of a large family of TAL effectors found in many Xanthomonas species, including homologs like AvrBs4 and Hax proteins annualreviews.orgscispace.comnih.gov. These homologs share conserved N- and C-terminal regions but differ in their central repeat regions, which determine their DNA-binding specificity and, consequently, their host range and avirulence/virulence activities scispace.comnih.govplos.orgresearchgate.net.

Interspecific variations in plant response are evident as different plant species or even cultivars within the same species exhibit varying degrees of resistance or susceptibility to Xanthomonas strains expressing AvrBs3 or its homologs. For instance, while AvrBs3 triggers HR in Bs3-carrying pepper, other AvrBs3-like proteins might be recognized by different R genes in other plants, such as AvrBs4 being recognized by the Bs4 resistance gene in tomato bspp.org.uknih.govapsnet.orgresearchgate.net.

Intraspecific variations are highlighted by the differential responses of different pepper genotypes to AvrBs3 and its derivatives, as seen with the Bs3 and Bs3-E alleles. The repeat region of AvrBs3 is crucial for its recognition specificity, and deletions or modifications in this region can alter its recognition by different resistance genes and even unmask new resistance genes within the same plant species scispace.comresearchgate.net. Furthermore, other AvrBs3 homologs like Hax3 and Hax4 from Xanthomonas campestris pv. armoraciae are recognized by the Bs4 gene in tomato and Nicotiana benthamiana, but not by pepper Bs3, demonstrating the specificity dictated by the effector's repeat region and the plant's resistance gene repertoire nih.govapsnet.orgresearchgate.net.

Below is a table of the chemical compounds/proteins mentioned and their corresponding PubChem CIDs.

Compound NamePubChem CID
This compoundNot Listed
Bs3 proteinNot Listed
Bs3-E proteinNot Listed
AvrBs4 proteinNot Listed
Hax protein (family)Not Listed*
Hydrogen Peroxide784
Salicylic Acid338
Pipecolic Acid1020
NADPH5845
FAD643975

The this compound, a prominent type III effector secreted by Xanthomonas campestris pv. vesicatoria, acts as a critical determinant in the outcome of plant-pathogen interactions. Functioning as a transcription activator-like (TAL) effector, AvrBs3 is translocated into host plant cells where it directly influences host gene expression, leading to either disease development or the activation of plant immunity.

Upon entry into the plant cell, AvrBs3 localizes to the nucleus, a characteristic feature of TAL effectors, where it exerts its transcriptional regulatory activity frontiersin.orguniprot.orgembopress.organnualreviews.org. This interaction with the host's transcriptional machinery is central to its role in modulating plant responses.

This compound-Dependent Transcriptional Activation of Executor R Genes (e.g., Bs3)

A key function of AvrBs3 in resistant plants is the direct transcriptional activation of specific host resistance (R) genes. In pepper varieties carrying the Bs3 resistance gene, AvrBs3 binds to a conserved DNA sequence, known as the Effector Binding Element (EBE) or UPA box, located within the Bs3 gene promoter researchgate.netnih.govnih.govoup.comresearchgate.netnih.gov. This binding event triggers the transcription of the Bs3 gene. The Bs3 gene product is classified as an "executor" R protein. Unlike typical R proteins that directly recognize pathogen effectors, executor R proteins like Bs3 are activated by the transcriptional changes induced by the effector, subsequently triggering a defense response nih.govpnas.orgfrontiersin.org. This intricate mechanism highlights how plants have evolved to recognize and counteract the pathogen's virulence strategies.

Hypersensitive Response (HR) Induction by this compound in Resistant Plants

The transcriptional activation of Bs3 by AvrBs3 in resistant pepper plants culminates in the induction of a hypersensitive response (HR) frontiersin.orguniprot.orgembopress.orgbspp.org.ukscispace.com. The HR is a form of programmed cell death that occurs rapidly at the site of infection. This localized cell death is hypothesized to limit the spread of the pathogen by creating a barrier of dead cells frontiersin.orgbspp.org.ukscispace.com.

The protein encoded by the Bs3 gene is homologous to flavin monooxygenases (FMOs), a class of enzymes known for their diverse catalytic activities nih.govfrontiersin.orgbiorxiv.orgoup.com. Research indicates that the enzymatic function of the Bs3 flavin monooxygenase is essential for the induction of the HR oup.com. While FMOs are capable of producing hydrogen peroxide (H₂O₂) and are involved in various metabolic pathways, including those related to auxin, the precise biochemical mechanism by which Bs3 triggers cell death remains an active area of research biorxiv.orgoup.comresearchgate.netplos.org. Studies involving targeted mutations in Bs3 have underscored the importance of its enzymatic activity for HR induction oup.com.

Reactive Oxygen Species (ROS) are crucial signaling molecules in plant defense, and their rapid accumulation, often referred to as the "oxidative burst," is an early event in the HR biorxiv.orgmdpi.comresearchgate.netbiotech-spain.com. In the context of AvrBs3-mediated immunity, studies using histochemical staining and redox-sensitive reporters have demonstrated a correlation between the Bs3-dependent HR and increased levels of H₂O₂ in the infected plant tissue biorxiv.orgbiorxiv.org. In vitro experiments with recombinant Bs3 protein have confirmed its ability to function as an NADPH oxidase, an enzymatic activity that can lead to the production of H₂O₂ biorxiv.orgresearchgate.netbiorxiv.org. However, experiments with a modified Bs3 protein that showed enhanced NADPH oxidase activity but failed to trigger HR suggest that while Bs3 produces H₂O₂, this production alone may not be sufficient to induce cell death, implying the involvement of other substrates or pathways in Bs3-mediated HR biorxiv.orgplos.orgbiorxiv.org.

Comparative Analysis of this compound Specificity Across Plant Genotypes and Resistance Alleles

The interaction between AvrBs3 and plant resistance mechanisms is characterized by a high degree of specificity, influenced by variations in both the host plant's genetic makeup and the specific alleles of resistance genes.

Differential Recognition of this compound and its Derivatives by Bs3 and Bs3-E Alleles

The Bs3 locus in pepper exhibits allelic variation, with alleles like Bs3-E mediating distinct recognition specificities for AvrBs3 and its derivatives uniprot.orgnih.govnih.govoup.comresearchgate.net. The specificity of recognition is primarily determined by variations within the promoter region, specifically the UPA box, of the Bs3 and Bs3-E alleles researchgate.netnih.govnih.govoup.com. AvrBs3 specifically binds to and activates the Bs3 promoter. In contrast, the Bs3-E allele, which contains a 13-bp insertion in its UPA box compared to Bs3, is recognized and activated by a specific deletion derivative of AvrBs3 (AvrBs3Δrep16) but not by the full-length AvrBs3 uniprot.orgnih.govnih.govoup.comfrontiersin.orgnih.gov. This illustrates how subtle changes in the DNA-binding site within the promoter can dictate the specificity of the interaction with different TAL effector variants.

Interspecific and Intraspecific Variations in Plant Response to this compound and Homologs (e.g., AvrBs4, Hax proteins)

AvrBs3 is the founding member of a large family of TAL effectors found across various Xanthomonas species, including notable homologs such as AvrBs4 and the Hax proteins annualreviews.orgscispace.comnih.gov. While these proteins share conserved structural domains, their central repeat regions, which are responsible for DNA binding specificity, exhibit variation scispace.comnih.govplos.orgresearchgate.net. This variation in the repeat region underlies the differential recognition of these effectors by different plant resistance genes and contributes to interspecific and intraspecific variations in plant responses.

Interspecific variation is evident in the diverse reactions of different plant species or even cultivars to infection by Xanthomonas strains expressing AvrBs3 or its homologs. For example, while AvrBs3 triggers HR in pepper lines carrying Bs3, the AvrBs4 protein is recognized by the Bs4 resistance gene in tomato, leading to a defense response in that species bspp.org.uknih.govapsnet.orgresearchgate.net.

Advanced Methodologies and Research Approaches in Avrbs3 Protein Investigations

Genetic and Molecular Approaches for AvrBs3 Protein Functional Analysis

Genetic and molecular techniques are fundamental to understanding the functional domains of AvrBs3 and their roles in plant-pathogen interactions.

Deletion Mutagenesis and Domain Swapping Studies of this compound

Deletion mutagenesis involves systematically removing parts of the avrBs3 gene to create truncated proteins. By observing the effect of these deletions on AvrBs3 activity (such as the induction of hypertrophy or the hypersensitive response), researchers can infer the function of the deleted region. Studies using N- and C-terminal deletion derivatives of AvrBs3 have helped determine the minimal regions required for maximal gene-inducing activity and identified the NLSs and AAD as essential for activity in planta. plos.orgscispace.comapsnet.orgfrontiersin.orgnih.gov For example, N-terminal deletions have shown that the region between amino acids 63 and 152 contributes to protein activity. frontiersin.org

Domain swapping experiments involve exchanging specific regions between different AvrBs3 family members or with domains from other proteins. These studies have been crucial in demonstrating that the central repeat region of AvrBs3 determines its DNA-binding specificity and, consequently, its virulence and avirulence specificities. scispace.com Swapping the repeat region between different TAL effectors, such as AvrXa10 and AvrXa27, can convert the specificity of the effector. Swapping the AvrBs3 AAD with the VP16 AAD from Herpes simplex virus also showed functional replacement, highlighting the conserved nature of the activation domain. nih.gov

Site-Directed Mutagenesis for Dissecting this compound-DNA Recognition

Site-directed mutagenesis allows for precise changes to be made to specific amino acid residues within the this compound. neb.comwikipedia.org This is particularly valuable for investigating the role of individual amino acids in DNA binding and recognition. Studies focusing on the repeat variable diresidues (RVDs) within the 34-amino acid repeats have used site-directed mutagenesis to confirm that these residues are primarily responsible for recognizing specific nucleotides in the target DNA sequence in a "one-repeat-to-one base pair" manner. plos.orguniprot.orgsemanticscholar.org

Furthermore, site-directed mutagenesis has been used to study the role of conserved cysteine residues in the AvrBs3 repeats. Substitution of these cysteines with serine or alanine (B10760859) residues has revealed their importance for protein-DNA interactions and gene-inducing activity, potentially contributing to protein plasticity required for DNA binding. plos.orgnih.govresearchgate.net

Transcriptome Profiling and Target Gene Identification in Response to this compound

Transcriptome profiling techniques are used to identify plant genes whose expression is altered in response to AvrBs3. This helps in understanding the downstream effects of AvrBs3 activity in the host cell.

cDNA-Amplified Fragment Length Polymorphism (cDNA-AFLP) and RT-PCR Analyses

cDNA-AFLP is a technique used for the global analysis of gene expression patterns. bspp.org.uksemanticscholar.org It has been applied to identify plant transcripts that are differentially expressed in response to Xanthomonas infection and the presence of AvrBs3. scispace.comapsnet.orgnih.govbspp.org.ukapsnet.orgresearchgate.netnih.gov By comparing the cDNA-AFLP profiles of plants infected with wild-type Xanthomonas expressing AvrBs3 and those infected with strains lacking functional AvrBs3 or its AAD, researchers can identify genes that are upregulated by AvrBs3 (UPA genes). scispace.comapsnet.orgnih.govapsnet.orgresearchgate.netnih.gov

Reverse transcriptase-polymerase chain reaction (RT-PCR), including quantitative RT-PCR (qRT-PCR), is used to confirm the differential expression of candidate UPA genes identified by techniques like cDNA-AFLP and to analyze their expression levels over time. scispace.comapsnet.orgnih.govapsnet.orgresearchgate.netpnas.orgplos.org This allows for the validation of AvrBs3 target genes and the study of the kinetics of their induction. scispace.comapsnet.orgpnas.org For instance, RT-PCR confirmed the induction of thirteen AvrBs3-induced transcripts identified by cDNA-AFLP, including those with homologies to auxin-induced and expansin-like genes. scispace.comapsnet.orgnih.govapsnet.orgresearchgate.net

Reporter Gene Assays for this compound Activity Assessment

Reporter gene assays are widely used to assess the transcriptional activation activity of AvrBs3 and its derivatives. This method typically involves placing a reporter gene, such as uidA (encoding β-glucuronidase, GUS) or green fluorescent protein (GFP), under the control of a plant promoter that is known or suspected to be targeted by AvrBs3. plos.orgsemanticscholar.orgnih.govresearchgate.netnih.gov These constructs are then introduced into plant cells, often via Agrobacterium-mediated transient expression. plos.orgsemanticscholar.orgnih.govresearchgate.netnih.gov

By co-expressing the this compound (or a mutant derivative) with the reporter construct, researchers can measure the activity of the reporter gene (e.g., by quantifying GUS activity or GFP fluorescence) as an indicator of AvrBs3's ability to activate the target promoter. plos.orgsemanticscholar.orgnih.govresearchgate.netnih.gov This approach has been used to analyze the activity of AvrBs3 deletion mutants, site-directed mutants, and domain swaps, providing quantitative data on the functional importance of different protein regions and residues. plos.orgsemanticscholar.orgnih.govresearchgate.netnih.gov For example, GUS reporter assays were used to analyze the in planta activity of AvrBs3 derivatives with cysteine substitutions. plos.orgnih.govresearchgate.net

Protein-Protein and Protein-DNA Interaction Analyses for this compound

Understanding how AvrBs3 interacts with other proteins and with DNA is crucial for elucidating its molecular mechanism of action.

AvrBs3 functions by binding to specific DNA sequences in the promoters of plant genes, known as effector binding elements (EBEs) or UPA boxes, and activating their transcription. nih.govnih.govnih.goviucr.orgoup.com Techniques such as electrophoretic mobility shift assay (EMSA) and fluorescence polarization titrations are used to study the binding of purified this compound to target DNA sequences in vitro. plos.orgnih.goviucr.orgiucr.org These methods can quantify the affinity and specificity of the protein-DNA interaction and assess the impact of mutations in either the protein or the DNA target. plos.orgnih.goviucr.org Crystal structures of AvrBs3 or its DNA-binding domain in complex with target DNA have provided detailed insights into the molecular basis of this recognition. nih.goviucr.orgiucr.org

AvrBs3 is known to interact with plant proteins, including components of the nuclear import machinery like importin alpha, which facilitates its entry into the nucleus. nih.gov Techniques such as yeast two-hybrid screens and GST pull-down assays have been employed to identify plant proteins that interact with AvrBs3. nih.govbspp.org.ukresearchgate.net Yeast two-hybrid studies have shown that the repeat region of AvrBs3 is essential for its self-interaction (dimerization), which occurs in the plant cell cytoplasm prior to nuclear import. plos.orgresearchgate.net GST pull-down assays have further supported that this dimerization can occur independently of plant proteins. researchgate.net These protein-protein interaction studies help to understand how AvrBs3 is transported within the plant cell and how it might interact with host factors to exert its transcriptional activation function.

Here is an example of how data from a search result could be presented in a table, based on the information about deletion mutants and their activity plos.org:

AvrBs3 DerivativeN-terminal Deletion (aa)C-terminal Deletion (aa)Gene-Inducing Activity in planta (Relative to WT)DNA Binding in vitro
Wild Type AvrBs300100%High
AvrBs3ΔN1521520ReducedReduced
AvrBs3ΔN152-C16152Remainder except 16 aa downstream of repeatsSignificantly ReducedReduced

Note: This table is illustrative and based on interpreted data from the search result plos.org. Precise quantitative data would ideally be extracted directly from figures or tables in the source if available.

Electrophoretic Mobility Shift Assays (EMSA) for this compound DNA Binding

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a fundamental technique used to study protein-DNA interactions. This method is based on the principle that a protein bound to a DNA fragment will migrate slower through a non-denaturing polyacrylamide gel than the unbound DNA fragment. By using labeled DNA probes corresponding to potential AvrBs3 binding sites, researchers can detect and characterize the binding of purified this compound to these sequences.

EMSA has been instrumental in demonstrating the sequence-specific DNA binding activity of AvrBs3. Studies have shown that AvrBs3 binds with high affinity to specific DNA elements, often referred to as UPA (up-regulated by AvrBs3) boxes, found in the promoters of its target genes, such as Bs3 and UPA20 uniprot.orgnih.govresearchgate.net. For example, EMSA experiments comparing the binding of AvrBs3 to the Bs3 promoter and a modified Bs3-E promoter (containing a 13-bp insertion within the UPA box) revealed a higher affinity of AvrBs3 for the wild-type Bs3 promoter nih.gov. Similarly, a truncated AvrBs3 derivative lacking a portion of the repeat region (AvrBs3Δrep16) showed altered binding specificity, exhibiting higher affinity for the Bs3-E promoter compared to the Bs3 promoter in EMSA nih.gov.

Further research using EMSA has explored the influence of this compound modifications or mutations on DNA binding. For instance, studies investigating the role of conserved cysteine residues within the AvrBs3 repeat region utilized EMSA to show that while cysteine-to-serine substitutions in the repeats affected protein-protein interaction, the mutated protein retained specific DNA binding activity in vitro nih.govresearchgate.net. Interestingly, it has been shown that AvrBs3 binds DNA as a monomer, and complex formation (dimerization) negatively affects its DNA-binding affinity in vitro nih.gov.

Table 1: Summary of AvrBs3 DNA Binding Affinity to Bs3 and Bs3-E Promoters (Based on EMSA)

This compound VariantDNA Probe (Promoter)Observed Binding AffinitySource
Wild-type AvrBs3Bs3High nih.gov
Wild-type AvrBs3Bs3-ELow nih.gov
AvrBs3Δrep16Bs3Low nih.gov
AvrBs3Δrep16Bs3-EHigh nih.gov
Reduced AvrBs3ΔN152UPA20Specific binding researchgate.net
Reduced AvrBs3ΔN152(C30S)RepUPA20Specific binding researchgate.net

Note: This table summarizes findings from EMSA experiments. "Reduced" indicates treatment with DTT to promote monomer formation.

Yeast Two-Hybrid and In vitro Pull-Down Assays for this compound Dimerization

Investigating protein-protein interactions is crucial for understanding the functional mechanisms of AvrBs3, particularly its potential to form complexes. Yeast two-hybrid (Y2H) assays and in vitro pull-down assays are commonly employed techniques for this purpose.

The Yeast Two-Hybrid system is a genetic method used to detect physical interactions between two proteins in vivo. It relies on reconstituting a functional transcription factor by bringing two protein domains (a DNA-binding domain and an activation domain) into proximity through the interaction of the "bait" protein (fused to one domain) and the "prey" protein (fused to the other domain). If the bait and prey interact, the reconstituted transcription factor activates a reporter gene, typically leading to yeast growth on selective media or expression of a detectable marker.

Y2H assays have provided evidence that AvrBs3 is capable of self-interaction, suggesting dimerization. Studies using AvrBs3 deletion derivatives in Y2H systems revealed that the repetitive region of AvrBs3, which is critical for DNA binding specificity and virulence, is also essential for this self-interaction researchgate.netnih.gov. This indicates that the repeat domain plays a dual role in both DNA recognition and protein-protein interaction.

In vitro pull-down assays are biochemical techniques used to confirm direct physical interaction between two proteins. Typically, one protein is immobilized on a solid support (e.g., via a tag like GST or His-tag), and incubated with a solution containing the potential interacting partner. If an interaction occurs, the interacting partner is "pulled down" with the immobilized protein and can be detected by techniques such as Western blotting.

GST pull-down assays have been used to corroborate the dimerization of AvrBs3 observed in Y2H studies. These assays have shown that AvrBs3 can interact with itself in vitro, even in the absence of other plant cellular components, suggesting a direct interaction between AvrBs3 molecules researchgate.netnih.gov. Furthermore, these studies indicated that this self-interaction occurs independent of plant proteins researchgate.netnih.gov. Research has also suggested that disulfide bridges between conserved cysteine residues within the repeat region play a role in mediating AvrBs3 complex formation in vitro nih.gov. Treatment of purified AvrBs3 with a reducing agent like DTT can lead to the dissociation of these complexes into monomers nih.gov.

Collectively, Y2H and in vitro pull-down assays have provided substantial evidence for AvrBs3 dimerization, highlighting the importance of the repeat region and suggesting a role for disulfide bonds in this interaction. These findings support the idea that AvrBs3 may function as a dimer in certain cellular contexts, although it binds DNA as a monomer nih.gov.

Heterologous Expression Systems and Transient Transformation Assays for this compound Studies

Heterologous expression systems and transient transformation assays are powerful tools for studying the function and effects of this compound within plant cells, independent of bacterial infection.

Heterologous expression involves the production of a protein in a host organism different from its natural source. For AvrBs3, this often involves cloning the avrBs3 gene into expression vectors suitable for plant transformation or expression in other systems like Escherichia coli for protein purification iucr.org. Expressing AvrBs3 in a controlled environment allows researchers to study its intrinsic properties and activities without the complexity of the full bacterial infection process.

Transient transformation assays involve introducing genetic material (like a plasmid containing the avrBs3 gene under the control of a constitutive promoter, such as the Cauliflower mosaic virus 35S promoter) into plant cells for temporary expression. Agrobacterium tumefaciens-mediated transient transformation (agroinfiltration) is a widely used method for this purpose, particularly in species like Nicotiana benthamiana researchgate.netscispace.compnas.orgapsnet.org. This technique allows for relatively rapid expression of AvrBs3 in plant tissues and observation of the resulting phenotypes or molecular changes.

Transient expression of avrBs3 in susceptible plant species (e.g., certain pepper or tobacco cultivars) has been shown to mimic the symptoms observed during bacterial infection, such as hypertrophy (cell enlargement) apsnet.orgscispace.comresearchgate.net. This demonstrates that AvrBs3 alone is sufficient to induce these changes and that hypertrophy induction depends on the AvrBs3 repeat region, nuclear localization signals (NLSs), and the acidic activation domain (AAD) apsnet.orgscispace.com. Transient expression in resistant plant cultivars carrying the Bs3 gene triggers the hypersensitive response (HR), a form of programmed cell death associated with plant immunity scispace.comnih.govcitrusrdf.organnualreviews.org. This HR induction is also dependent on the presence of functional NLSs and the AAD, highlighting their importance for AvrBs3 activity within the plant nucleus annualreviews.orgnih.gov.

Transient transformation assays have also been used to study the transcriptional activation activity of AvrBs3. By co-expressing AvrBs3 with reporter constructs containing the promoters of potential target genes fused to easily measurable reporters (e.g., luciferase or GUS), researchers can quantify the ability of AvrBs3 to activate these promoters nih.govpnas.org. These experiments have confirmed that AvrBs3 specifically activates the transcription of genes containing its cognate binding sites (UPA boxes) in their promoters nih.govresearchgate.netcitrusrdf.org. For instance, transient assays using Agrobacterium-mediated delivery of avrBs3 along with a reporter construct containing the Bs3 promoter fused to an HR-inducing gene (avrGf1) demonstrated that AvrBs3 activation of the Bs3 promoter leads to HR in Nicotiana benthamiana and citrus leaves nih.govcitrusrdf.org.

Furthermore, transient expression systems have been utilized to investigate the subcellular localization of AvrBs3 and the role of its NLSs. Fusion proteins of AvrBs3 or its derivatives with fluorescent markers like GFP have been transiently expressed in plant cells to visualize their localization researchgate.netnih.gov. These studies have confirmed that AvrBs3 localizes to the plant cell nucleus, consistent with its function as a transcriptional activator, and that its NLSs are required for efficient nuclear import researchgate.netnih.govannualreviews.orgnih.gov. Interestingly, dimerization of AvrBs3 has been shown to occur in the plant cell cytoplasm prior to nuclear import researchgate.netnih.gov.

Table 2: Applications of Transient Transformation Assays in AvrBs3 Research

Plant Species UsedAvrBs3 Construct ExpressedObserved Outcome/Study FocusSource
Pepper (Capsicum annuum)avrBs3 (under 35S promoter)HR induction in resistant lines, hypertrophy in susceptible lines scispace.comapsnet.organnualreviews.org
Tobacco (Nicotiana spp.)avrBs3 (under 35S promoter)Hypertrophy induction apsnet.orgscispace.comresearchgate.net
Nicotiana benthamianaAvrBs3-GFP fusionsSubcellular localization (nuclear import, cytoplasmic dimerization) researchgate.netnih.govnih.gov
Nicotiana benthamianaavrBs3 + reporter constructsTranscriptional activation of target promoters researchgate.netpnas.org
Citrus (Citrus spp.)avrBs3 + Bs3 promoter::avrGf1 reporterHR induction via promoter activation nih.govcitrusrdf.org
Potato (Solanum tuberosum)avrBs3 (under 35S promoter)Hypertrophy induction scispace.comresearchgate.net

These heterologous expression and transient transformation approaches have been invaluable for dissecting the functions of AvrBs3 domains, identifying its host targets, and understanding the molecular basis of its virulence and avirulence activities.

Evolutionary Context and Broader Implications of Avrbs3 Protein Research

Evolutionary Diversification and Conservation of AvrBs3 Protein and TAL Effector Family Members

The this compound is a prominent member of the Transcription Activator-Like (TAL) effector family, a group of highly homologous proteins found primarily in Xanthomonas and Ralstonia species. pnas.orgoup.comresearchgate.net TAL effectors are characterized by a central DNA-binding domain composed of a variable number of tandem repeats, typically 33-35 amino acids in length. uniprot.orgoup.comwikipedia.orgapsnet.org The remarkable feature of this repeat region is that the specificity of DNA binding is determined by two hypervariable amino acid residues at positions 12 and 13 within each repeat, known as the Repeat Variable Di-residue (RVD). uniprot.orgresearchgate.netwikipedia.orgapsnet.orgnih.gov This "one-repeat-to-one base pair" recognition code allows TAL effectors to bind to specific DNA sequences in the host plant genome. nih.gov

The evolutionary diversification of TAL effectors is driven by variations in the number and sequence of these tandem repeats, particularly the RVDs, which allows for the recognition of diverse host DNA sequences. researchgate.netapsnet.org This diversification enables different TAL effectors to target distinct host genes, leading to varied effects on plant physiology and disease development. oup.com Despite this diversification in the repeat region, other domains of TAL effectors, such as the N-terminal type III secretion signal, nuclear localization signals (NLSs) in the C-terminus, and an acidic transcriptional activation domain (AAD), are generally more conserved, reflecting their essential roles in protein delivery into the host cell, nuclear import, and transcriptional activation. nih.govpnas.orgresearchgate.netresearchgate.net The presence of TAL effector-like proteins in fungal endosymbiotic bacteria suggests a broader evolutionary history and diverse roles beyond plant pathogenesis. researchgate.netresearchgate.net

Genetic Interplay Between this compound and Plant Resistance Genes

The interaction between AvrBs3 and plant resistance (R) genes, particularly Bs3 in pepper (Capsicum annuum), exemplifies the genetic interplay in plant-pathogen co-evolution. pnas.orgapsnet.orgscispace.comnih.govmdpi.com In susceptible plants lacking the Bs3 gene, AvrBs3 acts as a virulence factor by entering the plant cell nucleus and activating the transcription of host susceptibility (S) genes. uniprot.orgnih.govapsnet.orgapsnet.orgresearchgate.net These S genes, such as UPA20, can promote processes like cell hypertrophy, which benefits bacterial proliferation. uniprot.orgapsnet.orgapsnet.orgscispace.comresearchgate.net

In resistant plants carrying the Bs3 gene, AvrBs3 is recognized, triggering a defense response known as the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread. nih.govapsnet.orgscispace.comnih.gov The Bs3 gene acts as an "executor" R gene, meaning its activation by AvrBs3 directly leads to the defense response. mdpi.com Recognition is mediated by the specific binding of AvrBs3 to a defined promoter region within the Bs3 gene, known as the UPA (up-regulated by AvrBs3) box. pnas.orgnih.gov Allelic variations in the Bs3 promoter, such as those found in the Bs3-E allele, can alter the recognition specificity, leading to resistance against different AvrBs3 derivatives. uniprot.orgpnas.orgnih.gov This highlights how variations in both the pathogen effector (AvrBs3) and the host resistance gene (Bs3) contribute to the dynamic nature of plant-pathogen interactions. apsnet.orgmdpi.com

Biotechnological Applications Derived from this compound DNA-Binding Specificity

The unique and modular DNA-binding specificity of AvrBs3 and other TAL effectors has been a cornerstone for developing powerful biotechnological tools, particularly in the field of genome engineering. researchgate.netwikipedia.orgnih.govosti.govrcsb.orgsigmaaldrich.com

Development of Transcription Activator-Like Effector Nucleases (TALENs)

One of the most significant applications is the development of Transcription Activator-Like Effector Nucleases (TALENs). uniprot.orgresearchgate.netoup.comwikipedia.orgfrontiersin.orgfrontiersin.org TALENs are artificial restriction enzymes created by fusing the DNA-binding domain of a TAL effector, such as AvrBs3, to a DNA cleavage domain, typically the catalytic domain of the FokI restriction endonuclease. uniprot.orgoup.comwikipedia.org

The modular nature of the TAL effector DNA-binding domain, where each repeat recognizes a single nucleotide via its RVD, allows for the design of custom TAL effectors that can bind to virtually any desired DNA sequence. uniprot.orgresearchgate.netwikipedia.orgnih.gov By assembling arrays of repeats with specific RVDs in a defined order, researchers can create TAL effectors that target unique genomic loci. researchgate.net When fused to the FokI nuclease, which functions as a dimer, a pair of these engineered TAL effectors can be designed to bind to adjacent DNA sequences with a defined spacer in between. The dimerization of the FokI domains then creates a double-strand break (DSB) at the targeted site. oup.comwikipedia.org

This ability to induce site-specific DSBs has made TALENs valuable tools for genome editing, enabling targeted gene knockout, gene insertion, and gene correction in various organisms, including plants and human cells. oup.comwikipedia.org The high specificity conferred by the TAL effector DNA-binding domain helps to minimize off-target effects. oup.com

Insights for Engineering Plant Disease Resistance Strategies

The detailed understanding of how AvrBs3 interacts with plant promoters and resistance genes has provided crucial insights for engineering plant disease resistance. pnas.orgfrontiersin.orgnih.gov One strategy involves modifying plant susceptibility (S) genes that are targeted by TAL effectors like AvrBs3. apsnet.orgnih.gov By altering the effector binding elements (EBEs) in the promoters of these S genes, their activation by the pathogen's TAL effectors can be prevented, leading to recessive resistance. apsnet.orgnih.gov Genome editing tools, including TALENs and CRISPR/Cas9, can be used to precisely modify these EBEs or other regions within S genes to disrupt their function or prevent effector binding. frontiersin.orgnih.gov

Another approach is to engineer novel R genes or modify existing ones to recognize a broader range of pathogen effectors. pnas.orgfrontiersin.org By understanding the principles of TAL effector-DNA recognition, researchers can design synthetic R genes with modified promoter elements that are recognized by multiple TAL effectors from different pathogen strains or species. pnas.org This could lead to more durable and broad-spectrum resistance in crops. pnas.org Furthermore, the knowledge gained from studying AvrBs3's function as a transcriptional activator can inform strategies to modulate plant gene expression for enhanced defense responses. uniprot.orgnih.govnih.gov

Future Research Directions for Avrbs3 Protein Investigations

Elucidating Post-Translational Modifications and Regulatory Mechanisms of AvrBs3 Protein

The activity of the this compound within the host cell is tightly controlled, yet the full spectrum of its regulatory mechanisms, particularly post-translational modifications (PTMs), remains largely unexplored. While PTMs such as phosphorylation, ubiquitination, and SUMOylation are known to be crucial in regulating plant immune responses and are targeted by other bacterial effectors, direct evidence of these modifications on AvrBs3 itself is scarce. semanticscholar.orgplos.orgresearchgate.net Future research should prioritize the identification and functional characterization of any PTMs affecting AvrBs3. This could reveal how the host plant might attempt to neutralize the effector or, conversely, how the effector's function is fine-tuned after its translocation.

A key known regulatory mechanism is the homodimerization of AvrBs3, which occurs in the plant cell cytoplasm before the protein is imported into the nucleus. nih.govresearchgate.net This self-interaction is mediated by the central repeat region and can involve the formation of disulfide bonds between conserved cysteine residues present in the repeats. researchgate.netplos.org Intriguingly, while dimerization is essential for certain functions, the monomeric form of AvrBs3 is the one that binds to DNA. plos.org This suggests a complex regulatory role for dimerization, potentially influencing protein stability, localization, or the dynamics of DNA binding.

Future investigations should aim to:

Identify PTMs: Employ advanced mass spectrometry techniques to identify specific PTMs on AvrBs3 isolated from infected plant tissue.

Functional Analysis: Characterize the enzymatic machinery (e.g., host kinases, ubiquitin ligases) responsible for modifying AvrBs3.

Mutational Studies: Create AvrBs3 variants that mimic or prevent specific PTMs to study their impact on dimerization, nuclear import, DNA binding, and virulence.

Clarify Dimerization Role: Investigate the precise function of the AvrBs3 dimer and the conditions that favor its dissociation into active monomers within the host cell.

High-Resolution Structural Biology of this compound-DNA and Protein-Protein Complexes

Structural biology has been instrumental in deciphering how AvrBs3 functions. The crystal structure of a truncated AvrBs3 DNA-binding domain in complex with its target DNA (PDB ID: 2YPF) revealed how the tandem repeats form a superhelical structure that wraps around the major groove of the DNA, with the repeat-variable diresidues (RVDs) making specific contacts with the DNA bases. researchgate.net However, this represents only a snapshot of the protein's functional cycle.

The next frontier in the structural biology of AvrBs3 is to visualize the protein in its entirety and in complex with its various interaction partners. Advances in cryo-electron microscopy (cryo-EM) now make it feasible to tackle large and flexible complexes that have been difficult to crystallize. acs.orgoup.com This technology offers the potential to solve near-atomic resolution structures under more physiological conditions. oup.com

Key objectives for future structural studies include:

Full-Length Structure: Determine the structure of the full-length this compound to understand the spatial arrangement and interplay between the N-terminal secretion/translocation signals, the central DNA-binding repeats, and the C-terminal nuclear localization signals (NLSs) and acidic activation domain (AAD). plos.orgfrontiersin.org

Dimer Structure: Resolve the high-resolution structure of the AvrBs3 homodimer to understand the precise interfaces of interaction within the repeat region. nih.govplos.org

Protein-Protein Complexes: Capture the structure of AvrBs3 in complex with host factors, such as importin proteins during nuclear transport or components of the transcriptional machinery at a target promoter. biotecharticles.com This would provide unparalleled insight into how AvrBs3 hijacks the host's cellular processes.

Table 1: Future Directions in AvrBs3 Structural Biology

Research GoalKey QuestionsPotential Technique
Full-Length AvrBs3 Structure How do the N- and C-terminal domains orient relative to the central repeats? What is the overall conformation and flexibility of the protein?Cryo-Electron Microscopy (Cryo-EM)
AvrBs3 Dimer Structure Which specific residues in the repeats mediate dimerization? What conformational changes occur upon dimerization?Cryo-EM, X-ray Crystallography
AvrBs3-Importin Complex How do the NLSs of AvrBs3 interact with the host's nuclear import machinery?Cryo-EM
AvrBs3-Transcription Machinery Complex How does the acidic activation domain recruit host RNA polymerase and associated transcription factors to the target gene?Cryo-EM, Cross-linking Mass Spectrometry

Systems-Level Understanding of Host Transcriptome Manipulation by this compound

AvrBs3 acts as a powerful molecular tool to reprogram the host's gene expression network for the pathogen's benefit. scispace.com It does so by directly binding to specific promoter sequences, known as effector-binding elements (EBEs), to activate host susceptibility (S) genes. apsnet.org Early studies identified key upregulated genes (upa genes) involved in cell enlargement, such as those related to the hormone auxin and cell wall-modifying expansins. scispace.comuniprot.org More recent work shows that AvrBs3 can also trigger a transcriptional cascade; for instance, it activates the gene for the transcription factor UPA20, which in turn regulates other downstream genes, leading to disease symptoms like hypertrophy. plos.orgplos.org

However, the changes observed in an infected plant are a complex mixture of direct effects of AvrBs3, the actions of dozens of other co-injected effectors, and the plant's own immune responses. plos.org A true systems-level understanding requires disentangling this network. Future research should leverage multi-omics approaches to build a comprehensive model of AvrBs3's impact.

Future research goals in this area are:

Integrative Omics: Combine transcriptomics (RNA-seq), proteomics, and metabolomics to capture the full scope of changes induced specifically by AvrBs3 in the host plant over a time course of infection.

Target Gene Validation: Systematically validate predicted direct and indirect gene targets of AvrBs3 and other TAL effectors to distinguish primary virulence targets from secondary effects. plos.org

Network Modeling: Use computational and bioinformatic tools to construct gene regulatory networks that model the transcriptional cascade initiated by AvrBs3, providing a dynamic view of host manipulation. nih.gov

Host Factor Identification: Identify the host proteins (e.g., chromatin remodelers, transcription co-factors) that are essential for AvrBs3 to efficiently activate gene expression.

Development of Novel Disease Control Strategies Informed by this compound Mechanisms

The deep understanding of the AvrBs3-host interaction provides a fertile ground for devising innovative and durable disease control strategies. annualreviews.orgnih.gov These approaches move beyond conventional chemical treatments to leverage the pathogen's own virulence mechanisms against it.

Three major strategies have emerged:

Recessive Resistance by S Gene Modification: Since AvrBs3 function relies on the activation of specific host susceptibility (S) genes, a primary strategy is to render these genes "invisible" to the effector. f1000research.com Using precise genome-editing tools like CRISPR-Cas9 or TALENs, the EBE in the promoter of an S gene can be mutated. f1000research.com This prevents AvrBs3 from binding and activating the gene, creating a resistant plant without otherwise affecting the gene's normal function. This has been successfully demonstrated for S genes like OsSWEET14 in rice and CsLOB1 in citrus. f1000research.com

Dominant Resistance with "Executor" Genes: Plants have evolved their own counter-strategy, which can be harnessed and improved. In resistant pepper, the Bs3 gene promoter contains an EBE that is recognized by AvrBs3. plos.org Activation of Bs3 does not lead to susceptibility but instead triggers a rapid localized cell death (the hypersensitive response), which halts the pathogen's spread. plos.orgbiotecharticles.com This "executor" gene concept can be engineered by modifying the promoters of other resistance genes to include EBEs for various TAL effectors, creating "EBE traps" that can confer resistance to multiple pathogen strains. biotecharticles.comf1000research.com

Targeting Essential Host Factors: AvrBs3 and other TAL effectors rely on the host's own machinery to function, such as the nuclear import protein importin and the general transcription factor TFIIA. biotecharticles.com Certain rice cultivars carry a natural variant of a TFIIA subunit (the xa5 allele) that impairs TALE function, conferring broad-spectrum resistance. biotecharticles.comapsnet.org Future research could focus on identifying other essential host factors and using genome editing to create new resistant alleles that disrupt the TALE functional cycle without harming the plant.

These effector-informed strategies represent a paradigm shift toward creating highly specific, durable, and sustainable disease resistance in globally important crops.

Table 2: Chemical Compounds Mentioned

Compound Name
Cysteine
Disulfide
Auxin
a-expansin

Q & A

Basic Research Questions

Q. What experimental approaches are commonly used to study the functional domains of AvrBs3 in plant-pathogen interactions?

  • Methodological Answer : AvrBs3’s functional domains are typically analyzed using mutagenesis coupled with Agrobacterium-mediated transient expression in plants (e.g., Nicotiana benthamiana). Key steps include:

  • Cloning avrBs3 or its derivatives (e.g., cysteine mutants) into effector plasmids fused with reporters like GFP .
  • Quantifying activity via β-glucuronidase (GUS) assays to measure transcriptional activation of target promoters .
  • Validating protein stability and expression using immunoblotting with α-GFP or FLAG-specific antibodies .
    • Data Analysis : Compare mutant activity to wild-type AvrBs3 using statistical tests (e.g., t-tests) to identify critical residues or domains .

Q. How can researchers access reliable structural or functional data on AvrBs3?

  • Methodological Answer : Utilize authoritative databases:

  • Worldwide Protein Data Bank (wwPDB) : For 3D structural data (if available) using tools like RCSB PDB’s advanced search, which filters by taxonomy, sequence similarity, or chemical components .
  • UniProtKB : For functional annotations, including domains (e.g., TAL effector repeats) and post-translational modifications .
  • Protein APIs : Programmatic access to protein data via EMBL-EBI’s Proteins API, enabling integration of sequence, structure, and interaction data into custom workflows .

Advanced Research Questions

Q. How can conflicting data on AvrBs3’s subcellular localization or activity be resolved?

  • Methodological Answer : Contradictions often arise from experimental variability (e.g., expression systems or host species). Mitigation strategies include:

  • Standardized Controls : Use internal controls like GroEL in immunoblots to ensure equal protein loading .
  • Cross-Validation : Combine multiple assays (e.g., GUS activity, confocal microscopy for GFP-tagged proteins, and mass spectrometry) to confirm localization and activity .
  • Meta-Analysis : Compare datasets across studies using platforms like AffinDB, which curates affinity measurements under varied experimental conditions .

Q. What advanced techniques are suitable for identifying AvrBs3-host protein interactions in planta?

  • Methodological Answer :

  • Chemical Crosslinking + LC-MS/MS : Stabilize transient interactions using crosslinkers (e.g., DSS), followed by enrichment and tandem mass spectrometry .
  • CETSA (Cellular Thermal Shift Assay) : Monitor AvrBs3’s thermal stability shifts upon ligand binding to infer interaction partners .
  • ITDR (Isothermal Dose-Response) : Quantify target engagement under physiological conditions .
    • Data Interpretation : Use tools like STRING or Cytoscape to map interaction networks and prioritize candidates for functional validation .

Q. How can computational modeling enhance understanding of AvrBs3’s DNA-binding specificity?

  • Methodological Answer :

  • Structure Prediction : Generate 3D models of AvrBs3-DNA complexes using AlphaFold2 or Rosetta, guided by wwPDB templates .
  • Molecular Dynamics (MD) Simulations : Simulate binding dynamics to identify residues critical for base-specific recognition .
  • Machine Learning : Train models on existing TAL effector-DNA datasets to predict binding motifs for uncharacterized AvrBs3 variants .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in AvrBs3 activity assays across laboratories?

  • Methodological Answer :

  • Protocol Harmonization : Adopt community-endorsed methods (e.g., standardized Agrobacterium infiltration protocols) .
  • Open Data Sharing : Deposit raw data (e.g., immunoblots, GUS activity values) in repositories like Zenodo or Figshare with detailed metadata .
  • Reagent Validation : Use plasmids with verified sequencing (e.g., pRK2067 derivatives) and include batch controls for antibodies .

Tables for Quick Reference

Key Experimental Parameters for AvrBs3 Studies
Assay Type
----------------------
GUS Activity
Immunoblotting
Transient Expression
Recommended Databases for AvrBs3 Research
Database
----------------------
wwPDB
AffinDB
Proteins API

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.